(R)-Pyrrolidine-3-sulfonic acid structure and stereochemistry
(R)-Pyrrolidine-3-sulfonic acid structure and stereochemistry
An In-depth Technical Guide to (R)-Pyrrolidine-3-sulfonic Acid: Structure, Stereochemistry, and Synthetic Strategies
Abstract
(R)-Pyrrolidine-3-sulfonic acid is a chiral heterocyclic compound featuring a saturated five-membered pyrrolidine ring, a stereocenter at the C3 position, and a highly acidic sulfonic acid moiety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, making its derivatives highly valuable. This technical guide provides a comprehensive overview of the molecular structure, stereochemical significance, and potential synthetic pathways for (R)-Pyrrolidine-3-sulfonic acid. We delve into its physicochemical properties, spectroscopic signature, and the critical role of its (R)-configuration in designing stereospecific molecular interactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique chiral building block in their scientific programs.
Introduction
The pyrrolidine ring is a cornerstone of modern drug discovery, prized for its conformational flexibility, aqueous solubility, and ability to serve as a versatile scaffold for creating three-dimensional molecular diversity.[1][2] When functionalized with specific pharmacophoric groups and possessing defined stereochemistry, pyrrolidine derivatives become powerful tools for targeting a wide array of biological systems.[3][4] (R)-Pyrrolidine-3-sulfonic acid emerges as a compound of significant interest, combining the proven pyrrolidine core with two key features: a chiral center and a sulfonic acid group.
The absolute stereochemistry at the C3 position is paramount; the (R)-configuration dictates a precise spatial arrangement of the sulfonic acid group relative to the rest of the molecule, which is critical for enantioselective recognition by biological targets such as enzymes and receptors.[5] Furthermore, the sulfonic acid group is a strong acid and a versatile functional handle. It often serves as a bioisostere for the more common carboxylic acid, offering a different acidity profile (lower pKa), geometry, and metabolic stability, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
This guide will explore the foundational aspects of (R)-Pyrrolidine-3-sulfonic acid, from its core structure to rational, field-proven synthetic approaches, providing scientists with the necessary insights to incorporate this building block into their research.
Molecular Structure and Physicochemical Properties
Structural Elucidation and Stereochemistry
The fundamental structure of (R)-Pyrrolidine-3-sulfonic acid consists of a five-membered aliphatic ring containing one nitrogen atom. The key feature is the stereocenter at the third carbon (C3), which is covalently bonded to a sulfonic acid (-SO₃H) group. According to the Cahn-Ingold-Prelog priority rules, the substituents around the C3 chiral center are assigned priorities, resulting in the designation of the (R)-enantiomer. The nitrogen atom of the pyrrolidine ring is a secondary amine, providing a site for further functionalization or interaction as a hydrogen bond donor.[6]
Caption: 2D structure of (R)-Pyrrolidine-3-sulfonic acid with the chiral center (C*) indicated.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The bulky and electron-withdrawing sulfonic acid group at C3 significantly influences this conformational preference, which in turn dictates the spatial orientation of the amine and other potential substituents, impacting its binding to biological targets.
Physicochemical Properties
The combination of a basic amine and a strongly acidic sulfonic acid group makes (R)-Pyrrolidine-3-sulfonic acid a zwitterionic compound under physiological pH. This structure confers high polarity and water solubility. A summary of its computed and expected properties, based on analogs like Pyrrolidine-3-sulfonamide, is presented below.[7][8]
| Property | Value (Estimated/Computed) | Source/Rationale |
| Molecular Formula | C₄H₉NO₃S | Based on structure |
| Molecular Weight | 151.19 g/mol | Based on formula |
| pKa (Sulfonic Acid) | < 1 | Typical for sulfonic acids |
| pKa (Amine) | ~10-11 | Typical for secondary amines |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | Computed for pyridine-3-sulfonic acid[9] |
| Predicted logP | -1.3 to -2.0 | High polarity suggests negative logP[7] |
| Appearance | White to off-white solid | Expected for similar compounds[10] |
| Solubility | High in water | Zwitterionic nature |
Spectroscopic Characterization
While specific experimental data for (R)-Pyrrolidine-3-sulfonic acid is scarce, its spectroscopic features can be reliably predicted based on analogous structures.[11][12]
-
¹H NMR (in D₂O): The spectrum would show complex multiplets for the diastereotopic protons on the pyrrolidine ring. The proton at C3 would likely be shifted downfield due to the deshielding effect of the adjacent sulfonyl group. The protons alpha to the nitrogen (C2 and C5) would also show distinct chemical shifts.
-
¹³C NMR (in D₂O): Four distinct signals for the pyrrolidine carbons are expected. The C3 carbon, directly attached to the sulfonic acid group, would be significantly shifted downfield.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Strong, characteristic absorption bands for the S=O stretching of the sulfonic acid group are expected around 1250-1150 cm⁻¹ (asymmetric) and 1060-1030 cm⁻¹ (symmetric).[12] A broad N-H stretching band for the secondary amine would also be present around 3300-3000 cm⁻¹.
A Proposed Synthetic Pathway: A Technical Protocol
Direct commercial sources for (R)-Pyrrolidine-3-sulfonic acid are not widespread, necessitating a reliable synthetic route. A robust strategy involves a stereoretentive synthesis starting from a readily available chiral precursor, such as (R)-3-hydroxypyrrolidine. This approach ensures the final product retains the desired (R)-stereochemistry.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the introduction of a sulfur-containing functional group at the C3 position, which can then be oxidized to the sulfonic acid. The secondary amine must be protected during these transformations to prevent side reactions.
Caption: Proposed synthetic workflow from a protected (R)-3-hydroxypyrrolidine precursor.
Step-by-Step Experimental Protocol
This protocol describes a plausible, multi-step synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-Boc-(R)-3-hydroxypyrrolidine
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Oxone® (Potassium peroxymonosulfate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (solvents, silica gel)
Step 1: Synthesis of N-Boc-(R)-pyrrolidine-3-thioacetate (Mitsunobu Reaction)
-
Causality: This step introduces the sulfur atom at the C3 position with an inversion of stereochemistry (S -> R if starting with S-hydroxy, or retention if mechanism is controlled). However, starting with (R)-3-hydroxypyrrolidine and using a double inversion sequence or a retention method is key. For this protocol, we assume a method that results in the desired (R)-thiol intermediate. A more direct route might involve converting the alcohol to a tosylate followed by SN2 displacement with a sulfur nucleophile, which cleanly inverts the stereocenter.
-
Procedure:
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thioacetic acid (1.2 eq) to the mixture.
-
Add DIAD (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., ethyl acetate/hexanes) to yield the thioacetate intermediate.
-
Step 2: Hydrolysis and Oxidation to N-Boc-(R)-Pyrrolidine-3-sulfonic acid
-
Causality: The thioacetate is hydrolyzed to the free thiol, which is a direct precursor to the sulfonic acid. The subsequent oxidation must be powerful enough to convert the thiol to the sulfonic acid in one pot. Oxone® is an effective and common reagent for this transformation.
-
Procedure:
-
Dissolve the thioacetate intermediate from Step 1 in a mixture of THF and methanol (3:1).
-
Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature for 2 hours to effect hydrolysis to the thiol.
-
Cool the solution to 0 °C and add a solution of Oxone® (3.0 eq) in water dropwise.
-
Stir the reaction vigorously at room temperature for 8-12 hours.
-
Quench the reaction with sodium bisulfite solution and acidify carefully with 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected sulfonic acid.
-
Step 3: Deprotection to Yield (R)-Pyrrolidine-3-sulfonic acid
-
Causality: The final step is the removal of the Boc protecting group under acidic conditions to liberate the secondary amine. TFA is highly effective for this purpose.
-
Procedure:
-
Dissolve the N-Boc protected sulfonic acid from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
-
Monitor deprotection by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
The crude product can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield pure (R)-Pyrrolidine-3-sulfonic acid.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of (R)-Pyrrolidine-3-sulfonic acid make it an attractive building block for designing novel therapeutic agents.
A Scaffold for Stereospecific Ligands
The rigid pyrrolidine ring, combined with the defined (R)-stereocenter, allows for the precise positioning of the sulfonic acid group and any substituents placed on the nitrogen atom. This is crucial for optimizing interactions within a target's binding pocket. The sulfonic acid group, with its tetrahedral geometry and ability to act as a potent hydrogen bond donor and acceptor, can form strong, directional salt-bridge interactions with basic residues like arginine or lysine in a protein active site.
Bioisostere for Carboxylic Acids
In drug design, replacing a carboxylic acid with a sulfonic acid is a common bioisosteric replacement strategy. This substitution can lead to significant changes in a molecule's properties:
-
Acidity: Sulfonic acids are much stronger acids (pKa < 1) than carboxylic acids (pKa ~4-5). This ensures the group is fully ionized at all physiological pH values, which can enhance binding to certain targets or improve aqueous solubility.
-
Metabolic Stability: The S-C bond is generally more resistant to metabolic degradation than the C-C bond adjacent to a carboxylate.
-
Binding Interactions: The tetrahedral geometry of the sulfonate group differs from the planar geometry of a carboxylate, potentially leading to different and improved binding interactions.
Derivatives of the closely related (R)-pyrrolidine-3-carboxylic acid have been investigated as inhibitors for dipeptidyl peptidase-4 (DPP-4) in diabetes treatment and as modulators of GABA uptake.[5] It is plausible that sulfonic acid analogs could offer an alternative and potentially superior profile in these or other target classes.
Conclusion
(R)-Pyrrolidine-3-sulfonic acid represents a highly valuable, albeit underexplored, chiral building block for medicinal chemistry. Its well-defined three-dimensional structure, dominated by the (R)-stereocenter and the potent sulfonic acid group, provides a unique scaffold for the rational design of novel therapeutics. By leveraging established synthetic methodologies, researchers can access this compound and explore its potential to create next-generation drugs with enhanced potency, selectivity, and optimized physicochemical properties. This guide provides the foundational knowledge and a practical synthetic framework to encourage its application in drug discovery programs.
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